molecular formula C10H11BrFNO B1410559 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide CAS No. 1788546-51-9

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide

Cat. No.: B1410559
CAS No.: 1788546-51-9
M. Wt: 260.1 g/mol
InChI Key: SKSSBGGBVMMXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-bromo-2-fluoroaniline with N,N-dimethylacetamide chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the nature of the interaction. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)-N,N-dimethylacetamide
  • 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide
  • 2-(4-Bromo-2-methylphenyl)-N,N-dimethylacetamide

Uniqueness

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, which influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, and stability in various chemical and biological environments.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSSBGGBVMMXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide
Reactant of Route 6
2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.